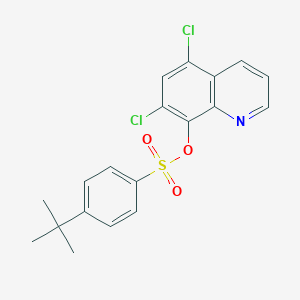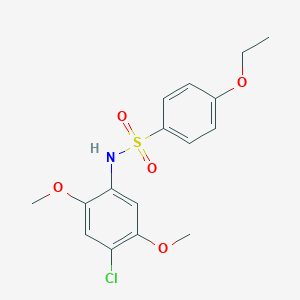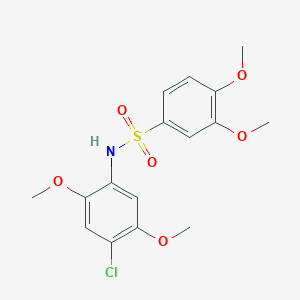![molecular formula C17H19NO5 B288832 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one, also known as DMMC, is a synthetic compound that has gained significant attention in scientific research. DMMC belongs to the class of coumarin derivatives and is known for its potential therapeutic applications.
作用机制
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is believed to be due to its ability to interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has also been shown to reduce the expression of several inflammatory cytokines, which are involved in the inflammatory response. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
实验室实验的优点和局限性
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to have low toxicity, making it a safer alternative to other compounds that are used in cancer therapy. However, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood, which can make it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for research on 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as a treatment for viral infections, particularly in combination with other antiviral drugs. Additionally, further research is needed to elucidate the mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one and to optimize its therapeutic potential.
合成方法
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one involves the reaction between 4-hydroxycoumarin and 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. The purity of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one can be improved through recrystallization.
科学研究应用
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. The anti-inflammatory properties of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one have also been investigated, and it has been found to reduce inflammation in animal models of inflammatory diseases.
属性
产品名称 |
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC 名称 |
3-(2,6-dimethylmorpholine-4-carbonyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO5/c1-10-8-18(9-11(2)22-10)16(19)14-7-12-6-13(21-3)4-5-15(12)23-17(14)20/h4-7,10-11H,8-9H2,1-3H3 |
InChI 键 |
LEMIBJYLURXYFR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
规范 SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
![2,6-Dichloro-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288762.png)

![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)


![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)